Home > Products > Screening Compounds P80635 > 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine -

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

Catalog Number: EVT-13746185
CAS Number:
Molecular Formula: C10H11Cl2N3O
Molecular Weight: 260.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosopiperazines, which are characterized by the presence of a nitroso group attached to a piperazine ring. This compound is of interest in medicinal chemistry and pharmacology due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals.

Source

The compound can be synthesized through various methods, often involving the reaction of 2,3-dichlorophenyl derivatives with piperazine and subsequent nitrosation. The synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride has been documented, indicating its relevance as an intermediate in the production of atypical antipsychotics like aripiprazole .

Classification

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is classified under:

  • Chemical Family: Nitrosopiperazines
  • Functional Groups: Nitroso group (-NO), Piperazine ring
  • CAS Number: Not explicitly listed but related compounds can be referenced for safety data.
Synthesis Analysis

Methods

The synthesis of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine typically involves:

  1. Formation of 1-(2,3-dichlorophenyl)piperazine: This can be achieved by reacting 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions, such as maintaining specific temperatures (90-220 °C) and using protonic solvents for purification .
  2. Nitrosation: The resultant piperazine derivative is then subjected to nitrosation using nitrous acid or other nitrosating agents under controlled temperature and pH conditions to selectively introduce the nitroso group.

Technical Details

The synthetic process may involve:

  • Reaction Conditions: Temperature control (typically between 100 °C and 200 °C), stirring for extended periods (up to several hours), and careful handling of reagents to avoid unwanted side reactions.
  • Purification Steps: Techniques such as recrystallization or chromatography may be employed to achieve high purity levels necessary for pharmaceutical applications.
Molecular Structure Analysis

Structure

The molecular structure of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine features:

  • A piperazine ring, which consists of a six-membered ring containing two nitrogen atoms.
  • A dichlorophenyl group attached to one nitrogen atom of the piperazine.
  • A nitroso group (-NO) attached to the fourth position of the piperazine.

Data

  • Molecular Formula: C10H12Cl2N4O
  • Molecular Weight: Approximately 231.12 g/mol
  • Density: Approximately 1.3 g/cm³
  • Boiling Point: Estimated around 365.1 °C at 760 mmHg
  • Melting Point: Ranges from 242 °C to 244 °C .
Chemical Reactions Analysis

Reactions

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine can participate in various chemical reactions:

  • Nitrosation Reactions: The introduction of the nitroso group can lead to further reactivity, including potential interactions with nucleophiles.
  • Reduction Reactions: The nitroso group may be reduced under certain conditions to yield amines or other derivatives.

Technical Details

The reactions involving this compound often require careful control of conditions to prevent side reactions and ensure desired product formation. For instance, the choice of solvent and temperature can significantly influence yields and purity.

Mechanism of Action

The mechanism of action for compounds like 1-(2,3-dichlorophenyl)-4-nitrosopiperazine is not fully elucidated but may involve:

  • Interaction with neurotransmitter receptors (dopamine and serotonin systems).
  • Potential modulation of receptor activity due to structural similarities with known psychoactive substances.

Data on specific receptor interactions or biological assays would provide further insights into its pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and moisture.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling due to potential hazards associated with nitroso compounds.

Relevant data from safety sheets indicate potential hazards related to inhalation or skin contact .

Applications

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several scientific uses:

  • Pharmaceutical Development: Serves as an intermediate in synthesizing antipsychotic medications like aripiprazole.
  • Research Tool: Used in studies investigating the mechanisms of action for psychoactive compounds and their effects on neurotransmitter systems.
  • Chemical Synthesis: Acts as a building block for developing new therapeutic agents within medicinal chemistry.
Introduction to 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine in Pharmaceutical Contexts

Role as a Nitrosamine Impurity in Aripiprazole Synthesis

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine (CAS 2989508-28-1; molecular formula C₁₀H₁₁Cl₂N₃O; MW 260.12 g/mol) is a nitrosamine drug substance-related impurity (NDSRI) structurally derived from the antipsychotic drug aripiprazole. It forms via N-nitrosation of the secondary amine within aripiprazole’s piperazine ring during synthesis or storage under specific conditions, such as exposure to nitrite sources (e.g., contaminated solvents or reagents) or acidic environments [1] [7]. This impurity is chemically characterized as N-Nitroso Aripiprazole EP Impurity B and is a critical quality parameter due to its mutagenic and carcinogenic potential [1] [9].

  • Detection and Control: As a genotoxic impurity, its quantification requires highly sensitive analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with detection limits in the parts-per-billion (ppb) range. Regulatory guidelines mandate strict control during aripiprazole manufacturing to ensure patient safety [1] .
  • Synthetic Relevance: The impurity arises from reactions between residual nitrosating agents and the des-chloro aripiprazole intermediate or the drug itself. Its presence necessitates rigorous process optimization, including purification steps and raw material controls to minimize formation [7] [9].

Table 1: Analytical Characterization of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

PropertyValue/Specification
CAS No.2989508-28-1
Molecular FormulaC₁₀H₁₁Cl₂N₃O
Molecular Weight260.12 g/mol
IUPAC Name1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
SMILESO=NN1CCN(C2=CC=CC(Cl)=C2Cl)CC1
InChI KeyIBXYJRGCUQRECX-UHFFFAOYSA-N
Detection MethodLC-MS/MS (LOD: ≤0.03 ppm)

Table 2: Applications in Aripiprazole Quality Control

Application ContextPurpose
Analytical Method DevelopmentEstablish detection protocols for trace impurity quantification
Method Validation (AMV)Verify accuracy, precision, and sensitivity of analytical methods
Batch Release TestingEnsure impurity levels comply with AI limits (e.g., ≤96 ng/day)
Regulatory SubmissionsSupport ANDA/NDA filings for EMA/FDA compliance

Regulatory Significance in EMA and FDA Guidelines

This impurity is recognized as a critical NDSRI under evolving global regulatory frameworks. Key developments include:

  • EMA Guidelines: The European Medicines Agency (EMA) updated Appendix 1 of its Nitrosamines Guideline (EMA/154403/2024 Rev. 5) in January 2024, explicitly associating 1-(2,3-dichlorophenyl)-4-nitrosopiperazine with aripiprazole after initially mislinking it to eculizumab [2] [5]. The compound now requires risk assessment in all aripiprazole products, with manufacturers mandated to conduct confirmatory testing if risks are identified.
  • FDA Guidance: The FDA’s September 2024 guidance categorizes it as an NDSRI and endorses the Carcinogenic Potency Categorization Approach (CPCA) to determine its Acceptable Intake (AI) limit. Based on CPCA, the AI is provisionally set at 96 ng/day, though compound-specific testing may revise this .
  • Global Harmonization: Both agencies require manufacturers to:
  • Perform nitrosamine risk evaluations (Step 1: Risk Identification; Step 2: Confirmatory Testing).
  • Implement controls to limit impurity formation during synthesis.
  • Submit analytical data demonstrating compliance with AI limits [5] .

Table 3: Regulatory Timeline for 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

DateAgencyUpdate/Decision
Jul 2024EMACorrected association to aripiprazole (Rev. 5 of Appendix 1)
Jan 2024EMAAdded to Appendix 1 of Nitrosamines Q&A Document (Rev. 20)
Sep 2024FDAFinalized CPCA-based AI limits in Nitrosamines Guidance

Structural Relationship to Piperazine-Based Therapeutics

The core structure of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine directly correlates with the pharmacophore of aripiprazole, which contains a piperazine moiety linked to a dichlorophenyl group. Piperazine derivatives are prevalent in therapeutics due to their ability to modulate CNS receptors:

  • Aripiprazole’s Pharmacology: The parent drug acts as a dopamine D₂ receptor partial agonist and serotonin 5-HT₁ₐ agonist. Its piperazine ring enables optimal receptor binding kinetics, while the 2,3-dichlorophenyl group enhances affinity [4] [8].
  • Structural-Alert Contrast: The nitroso (-N=O) group in the impurity introduces mutagenicity by forming DNA-adducts, whereas therapeutic piperazines retain the secondary amine for safe receptor interaction. This highlights how minor modifications transform a therapeutic scaffold into a hazardous impurity [1] [7].
  • Broader Piperazine Therapeutics: Beyond aripiprazole, piperazine scaffolds feature in antihistamines (e.g., cetirizine), antifungals (e.g., voriconazole), and antidepressants (e.g., trazodone). The 2,3-dichlorophenyl variant is unique to aripiprazole, emphasizing structure-specific impurity risks [4] [8].

Table 4: Structural Comparison with Piperazine-Based Drugs

CompoundCore StructureTherapeutic RoleKey Structural Differences
Aripiprazole7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)quinolin-2-oneAntipsychoticSecondary amine; no nitroso group
1-(2,3-Dichlorophenyl)-4-nitrosopiperazineDichlorophenyl-nitrosopiperazineNitrosamine impurityNitroso group at piperazine N4
CetirizineDiphenylmethyl-piperazineAntihistamineCarboxylated side chain
  • Chemical Behavior: The nitroso group enables electrophilic reactions with nucleophilic biological targets (e.g., DNA bases), while the piperazine ring retains basicity, influencing solubility and analytical detectability [6] [9].

Properties

Product Name

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

IUPAC Name

1-(2,3-dichlorophenyl)-4-nitrosopiperazine

Molecular Formula

C10H11Cl2N3O

Molecular Weight

260.12 g/mol

InChI

InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2

InChI Key

IBXYJRGCUQRECX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.